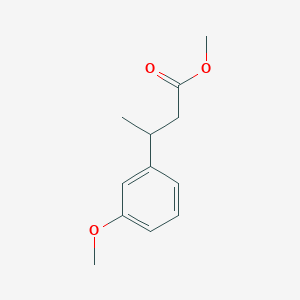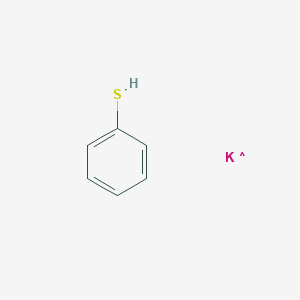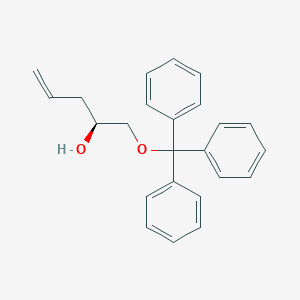
Tetraoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraoxane, also known as 1,3,5,7-tetroxane, is a cyclic organic compound with the molecular formula C₄H₈O₄. It is a member of the class of organic peroxides and is characterized by a four-membered ring containing alternating oxygen and carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraoxane can be synthesized through the homopolymerization of formaldehyde in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid as a catalyst, and the process is carried out under controlled temperature conditions to ensure the formation of the desired product . Another method involves the reaction of formaldehyde with hydrogen peroxide in the presence of an acid catalyst, leading to the formation of tetroxane .
Industrial Production Methods
In industrial settings, tetroxane is produced using a liquid-phase method from formaldehyde with homogeneous acid-type catalysts. The process involves several stages, including synthesis, extraction, and purification. The purified product is then stored at elevated temperatures until it meets the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraoxane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions of tetroxane can lead to the formation of simpler organic compounds.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of tetroxane include sulfuric acid, hydrogen peroxide, and various organic solvents. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of tetroxane include formaldehyde, acetaldehyde, and other organic peroxides. The specific products depend on the type of reaction and the conditions under which it is carried out .
Wissenschaftliche Forschungsanwendungen
Tetraoxane and its derivatives have several scientific research applications:
Wirkmechanismus
The mechanism of action of tetroxane involves its decomposition into reactive oxygen species, which can interact with various molecular targets. In biological systems, tetroxane derivatives can generate free radicals that damage cellular components, leading to their antimicrobial and antimalarial effects . The specific pathways and molecular targets involved in these processes are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formaldehyde diperoxide (FDP): A similar compound with a similar structure and reactivity.
Methyl formaldehyde diperoxide (MFDP): Another related compound with similar properties.
Uniqueness
Tetraoxane is unique due to its four-membered ring structure, which imparts distinct chemical properties compared to other organic peroxides. Its ability to generate reactive oxygen species makes it particularly valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C2H4O4 |
|---|---|
Molekulargewicht |
92.05 g/mol |
IUPAC-Name |
tetraoxane |
InChI |
InChI=1S/C2H4O4/c1-2-4-6-5-3-1/h1-2H2 |
InChI-Schlüssel |
NGCMLEQSKQCTAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COOOO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(Methylthio)methyl]cyclohexanecarboxylic acid](/img/structure/B8471826.png)







